2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a difluorophenyl group, an oxoimidazolidinyl group, and a methoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the oxoimidazolidinyl intermediate: This step involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of a base to form the oxoimidazolidinyl intermediate.
Preparation of the methoxyphenyl ethylamine intermediate: This step involves the reaction of 3-methoxybenzaldehyde with ethylamine in the presence of a reducing agent to form the methoxyphenyl ethylamine intermediate.
Coupling reaction: The final step involves the coupling of the oxoimidazolidinyl intermediate with the methoxyphenyl ethylamine intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-dichlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
- 2-[3-(3,4-dibromophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
- 2-[3-(3,4-dimethylphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Uniqueness
The presence of the difluorophenyl group in 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide imparts unique chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c1-28-16-4-2-3-14(11-16)7-8-23-19(26)13-24-9-10-25(20(24)27)15-5-6-17(21)18(22)12-15/h2-6,11-12H,7-10,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGLNDHEGALANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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